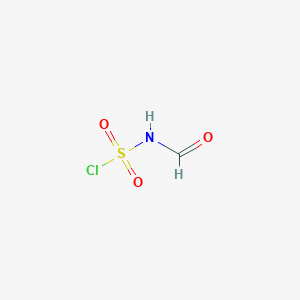
N-formylsulfamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-formylsulfamoyl chloride is an organosulfur compound with the molecular formula CH2ClNO3S It is a derivative of sulfamoyl chloride, characterized by the presence of a formyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-formylsulfamoyl chloride can be synthesized through several methods. One common approach involves the reaction of sulfamoyl chloride with formic acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-formylsulfamoyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl chlorides.
Reduction: Reduction reactions can convert it into sulfamides or other derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used under mild conditions.
Major Products:
Oxidation: Sulfonyl chlorides.
Reduction: Sulfamides.
Substitution: Various substituted sulfamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-formylsulfamoyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which N-formylsulfamoyl chloride exerts its effects involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in synthetic chemistry to create a wide range of compounds with desired properties.
Vergleich Mit ähnlichen Verbindungen
Sulfamoyl Chloride: Lacks the formyl group, making it less reactive in certain reactions.
Sulfonyl Chlorides: Similar in reactivity but differ in the presence of the sulfonyl group instead of the formyl group.
Sulfonamides: Derivatives formed by the substitution of the chloride group with amines.
Uniqueness: N-formylsulfamoyl chloride is unique due to the presence of the formyl group, which enhances its reactivity and allows for the synthesis of a broader range of derivatives compared to its counterparts.
Eigenschaften
Molekularformel |
CH2ClNO3S |
|---|---|
Molekulargewicht |
143.55 g/mol |
IUPAC-Name |
N-formylsulfamoyl chloride |
InChI |
InChI=1S/CH2ClNO3S/c2-7(5,6)3-1-4/h1H,(H,3,4) |
InChI-Schlüssel |
WYJKBFFSTZBMFW-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)NS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


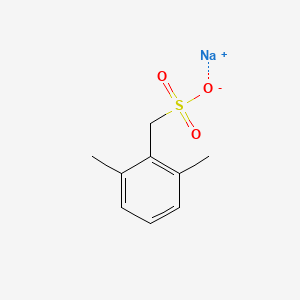
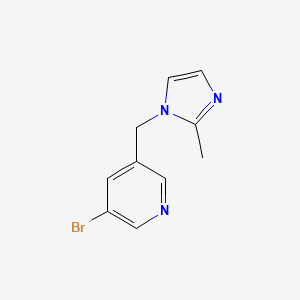
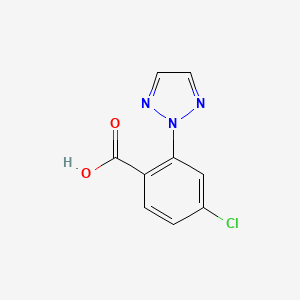
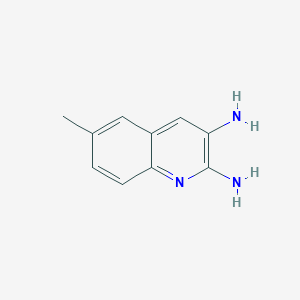
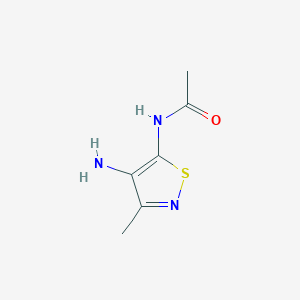
![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B8480421.png)
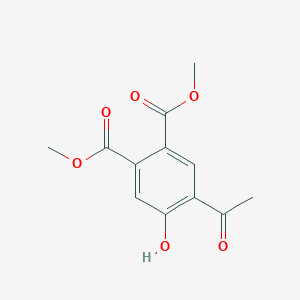
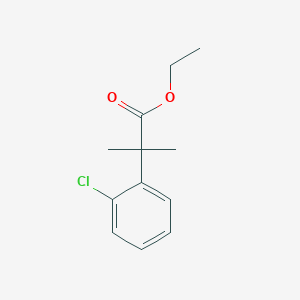
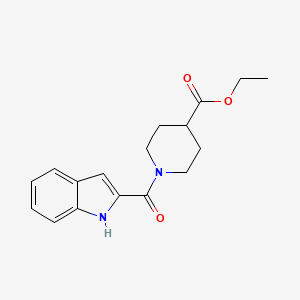
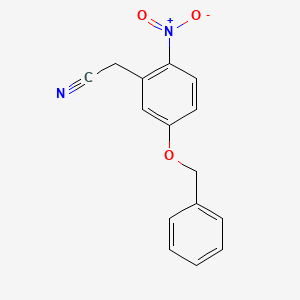
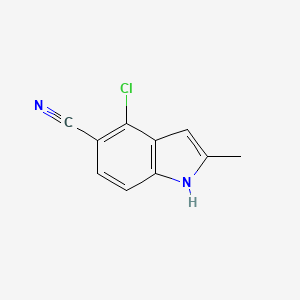
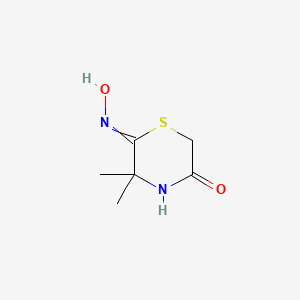
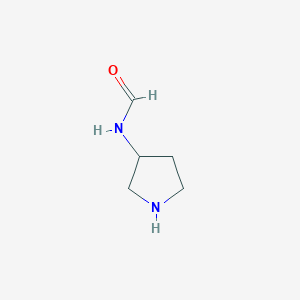
![3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8480479.png)
